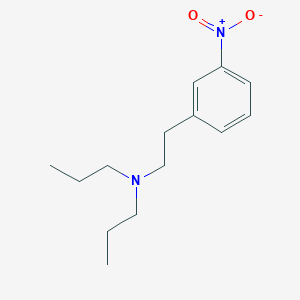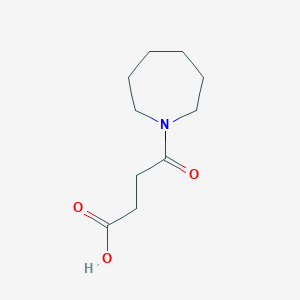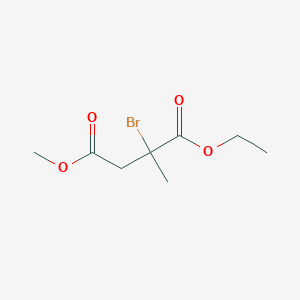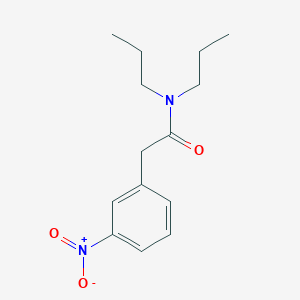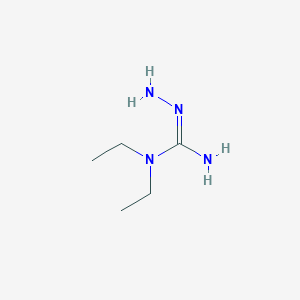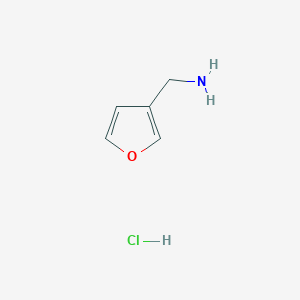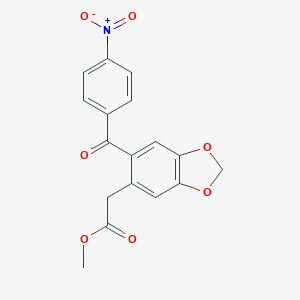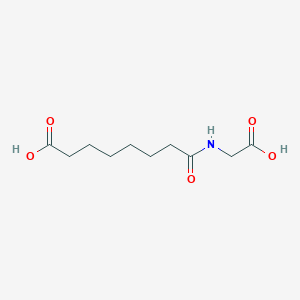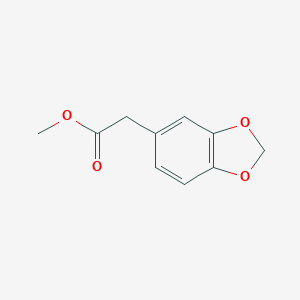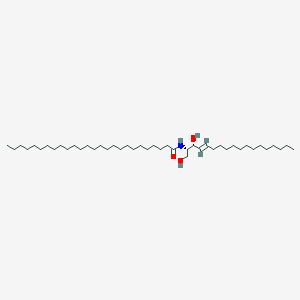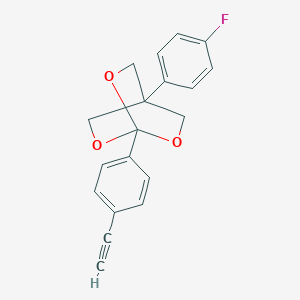
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system, and its transporters are responsible for regulating its levels in the brain. TBOA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
生化学的および生理学的効果
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been shown to have a variety of biochemical and physiological effects. In addition to its role in regulating glutamate levels, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been shown to modulate the activity of various ion channels and receptors in the brain. It has also been shown to have anti-inflammatory properties and to modulate the activity of various enzymes and signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- in lab experiments is its high potency and selectivity for glutamate transporters. This makes it a valuable tool for studying the role of glutamate in the brain. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has some limitations as well. It can be toxic to cells at high concentrations, and its effects on other neurotransmitters and signaling pathways in the brain are not well understood.
将来の方向性
There are several potential future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-. One area of interest is the development of new and more selective glutamate transporter inhibitors. Another area of interest is the use of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- in the development of new treatments for neurological disorders such as epilepsy and stroke. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- and its potential applications in scientific research.
合成法
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- can be synthesized through a multi-step process involving various chemical reactions. The most commonly used method involves the reaction of 4-ethynylphenylboronic acid with 4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 1,3-dioxolane in the presence of a catalyst to yield 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-.
科学的研究の応用
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been used extensively in scientific research, particularly in the field of neuroscience. Its ability to inhibit glutamate transporters makes it a valuable tool for studying the role of glutamate in the brain. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been used to investigate the mechanisms underlying various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
特性
CAS番号 |
131541-24-7 |
|---|---|
製品名 |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- |
分子式 |
C19H15FO3 |
分子量 |
310.3 g/mol |
IUPAC名 |
1-(4-ethynylphenyl)-4-(4-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H15FO3/c1-2-14-3-5-16(6-4-14)19-21-11-18(12-22-19,13-23-19)15-7-9-17(20)10-8-15/h1,3-10H,11-13H2 |
InChIキー |
ILVPAHNZXOTPCE-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=C(C=C4)F |
正規SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=C(C=C4)F |
その他のCAS番号 |
131541-24-7 |
同義語 |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluoropheny l)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



